molecular formula C11H14ClNO B1362602 4-chloro-N,N-diethylbenzamide CAS No. 7461-38-3

4-chloro-N,N-diethylbenzamide

Cat. No.: B1362602
CAS No.: 7461-38-3
M. Wt: 211.69 g/mol
InChI Key: VQIFBGNOSBKNJI-UHFFFAOYSA-N
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Description

4-Chloro-N,N-diethylbenzamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of benzamide, where the amide nitrogen is substituted with two ethyl groups and the benzene ring is substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-diethylbenzamide typically involves the reaction of 4-chlorobenzoyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-chlorobenzoyl chloride+diethylamineThis compound+HCl\text{4-chlorobenzoyl chloride} + \text{diethylamine} \rightarrow \text{this compound} + \text{HCl} 4-chlorobenzoyl chloride+diethylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-chlorobenzoic acid and diethylamine.

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Hydrolysis: 4-chlorobenzoic acid and diethylamine.

    Oxidation: N-oxide derivatives of this compound.

Scientific Research Applications

4-Chloro-N,N-diethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and the diethylamide group can influence the compound’s binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

    4-Chloro-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethylbenzamide: Lacks the chlorine substitution on the benzene ring.

    4-Chlorobenzamide: Lacks the diethyl substitution on the amide nitrogen.

Uniqueness: 4-Chloro-N,N-diethylbenzamide is unique due to the presence of both the chlorine atom and the diethylamide group, which can confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIFBGNOSBKNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323846
Record name 4-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7461-38-3
Record name NSC404988
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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